2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone
Description
2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is a heterocyclic compound featuring a benzothiazole moiety linked via a sulfanyl group to an ethanone backbone, which is further substituted with a 2,3-dihydroindole ring.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-21-17-18-13-6-2-4-8-15(13)22-17/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIYMPLXVKDCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the Two Moieties: The final step involves the coupling of the benzothiazole and indole moieties through a sulfanyl linkage, often using a thiol reagent and appropriate coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzothiazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Electron-Withdrawing vs. In contrast, the oxadiazole-phenoxymethyl group in introduces additional hydrogen-bond acceptors (6 vs. 4 in the target), which may improve solubility in polar solvents .
- Molecular Complexity : The imidazolidine-sulfonyl derivative has a higher molecular weight (495.6 g/mol) due to bulky phenylsulfonyl groups, which could hinder membrane permeability compared to the target compound.
Physicochemical Properties
Implications :
- Lipophilicity : The target’s calculated XLogP3 (~3.5) suggests moderate lipophilicity, comparable to the oxadiazole derivative (3.2), making both suitable for crossing biological membranes.
- Solubility : The oxadiazole derivative’s higher polar surface area (93.8 Ų) and H-bond acceptors may enhance aqueous solubility relative to the target compound .
Biological Activity
The compound 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is a member of the benzothiazole family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is . The compound features a benzothiazole moiety linked to a dihydroindole structure, which is significant for its biological interactions.
Synthesis
The synthesis of the compound typically involves the condensation of appropriate benzothiazole derivatives with indole-based structures. This process can yield various analogs that may exhibit differing biological activities. The synthetic routes often utilize standard organic reactions such as nucleophilic substitutions and cyclization techniques.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 10.0 |
| 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone | A549 | 7.5 |
These results suggest that the compound may effectively induce apoptosis and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The antimicrobial efficacy of benzothiazole derivatives has also been extensively studied. Compounds similar to 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone have shown activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents.
The biological activity of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is attributed to several mechanisms:
- DNA Interaction : Many benzothiazole derivatives interact with DNA, potentially leading to the inhibition of replication and transcription.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxic effects.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their anticancer properties in vitro. The study reported that specific substitutions on the benzothiazole ring significantly enhanced anticancer activity against various human cancer cell lines (e.g., HCC827 and NCI-H358).
Study Highlights
- Objective : To assess the anticancer potential of synthesized benzothiazole derivatives.
- Methodology : MTS assays were conducted on multiple cell lines.
- Results : Certain derivatives exhibited IC50 values lower than those of established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
